2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H11Cl5N4O3S This compound is known for its unique chemical structure, which includes nitro, trichloro, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloro and dichlorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloro and dichlorophenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)benzamide
- 2-Nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
- 2-Nitro-N-(2,2,2-trichloro-1-(3-chlorophenylamino)ethyl)benzamide .
Uniqueness
2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H11Cl5N4O3S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl5N4O3S/c17-8-5-6-10(18)11(7-8)22-15(29)24-14(16(19,20)21)23-13(26)9-3-1-2-4-12(9)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29) |
InChI Key |
QFYRJMAZVAVRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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